molecular formula C6H3BrF3NO3S B129384 2-Bromo-3-pyridyl trifluoromethanesulfonate CAS No. 157373-97-2

2-Bromo-3-pyridyl trifluoromethanesulfonate

Cat. No. B129384
M. Wt: 306.06 g/mol
InChI Key: DWJIUNKBHIJMPC-UHFFFAOYSA-N
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Description

2-Bromo-3-pyridyl trifluoromethanesulfonate is a chemical compound that is related to various research areas in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can give insights into its potential characteristics and applications. For instance, bromo-substituted pyridines are often used in cross-coupling reactions, as indicated by the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Trifluoromethanesulfonate, or triflate, is a common leaving group in organic synthesis due to its excellent leaving group ability, as seen in the derivatization of carboxylic acids .

Synthesis Analysis

The synthesis of related compounds involves the reaction of bromo-substituted pyridines with various reagents. For example, 3-bromopyridine has been used to synthesize substituted sulfonamides in the presence of a copper catalyst . Similarly, bromoethyl sulfonium trifluoromethanesulfonate, a related compound, has been synthesized and used as an annulation reagent for the formation of heterocycles . These methods could potentially be adapted for the synthesis of 2-Bromo-3-pyridyl trifluoromethanesulfonate.

Molecular Structure Analysis

The molecular structure of bromo-substituted pyridines and related compounds has been studied using various techniques. For instance, the crystal and molecular structure of a bromohydrin derivative was determined by X-ray diffraction . Additionally, charge density analysis of a bromoethyl sulfonium salt provided insights into the stereochemistry and electron density topology . These studies help in understanding the molecular geometry and electronic properties of such compounds.

Chemical Reactions Analysis

Bromo-substituted pyridines are versatile intermediates in organic synthesis. They can undergo cross-coupling reactions to form carbon-carbon bonds . The trifluoromethanesulfonate group is known for its reactivity as a leaving group, which facilitates nucleophilic substitution reactions . The reactivity of these compounds can be further understood by studying their charge density and electrostatic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyridines and trifluoromethanesulfonates are influenced by their functional groups. For example, the electron-withdrawing effect of the trifluoromethyl group can affect the acidity of protons in the molecule10. Spectroscopic techniques such as FT-IR and NMR are commonly used to characterize these compounds10. Additionally, their non-linear optical properties and reactivity can be investigated using computational methods like density functional theory 10.

Scientific Research Applications

Applications in Organic Synthesis

Trifluoromethanesulfonic Acid in Organic Synthesis 2-Bromo-3-pyridyl trifluoromethanesulfonate is related to trifluoromethanesulfonic acid, a substance that has a wide range of applications in organic synthesis. It's particularly noted for its use in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, which can then be studied via spectral methods such as NMR and IR spectroscopy. The simplicity and efficiency of reactions promoted by trifluoromethanesulfonic acid make it a convenient reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Impact and Degradation

Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which are structurally related to 2-Bromo-3-pyridyl trifluoromethanesulfonate, have been used in numerous industrial and commercial applications. These chemicals can degrade into perfluoroalkyl acids (PFAAs) in the environment. The microbial degradation of these substances into perfluoroalkyl carboxylic and sulfonic acids (PFCAs and PFSAs) is of concern due to the toxic profiles of these degradation products. Understanding the environmental fate of these chemicals and their degradation pathways is crucial for evaluating their impact on the environment and human health (Liu & Avendaño, 2013).

Application in Trifluoromethylation Reactions

Use of Trifluoromethanesulfonyl Chloride The application of trifluoromethanesulfonyl chloride, structurally similar to 2-Bromo-3-pyridyl trifluoromethanesulfonate, in trifluoromethylation reactions is well-documented. It's particularly effective in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The reagent offers distinct advantages in various reactions, including electrophilic chlorination which is exclusive to CF3SO2Cl. The review highlights the practicality and versatility of CF3SO2Cl in organic synthesis (Chachignon, Guyon, & Cahard, 2017).

Safety And Hazards

The safety data sheet for 2-Bromo-3-pyridyl trifluoromethanesulfonate indicates that it is non-combustible and acutely toxic .

properties

IUPAC Name

(2-bromopyridin-3-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIUNKBHIJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443543
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-pyridyl trifluoromethanesulfonate

CAS RN

157373-97-2
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-pyridyl trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxypyridine [CAS 6602-32-0, commercially available] (25.0 g, 144 mmol) in anhydrous pyridine (145 mL) at −10° C. (ice/NaCl) was drop wise added Tf2O (24.2 mL, 147 mmol) keeping the temperature below −5° C. (30 min). The cooling bath was removed and mixture was allowed to reach 23° C., stirred at 23° C. for 75 min, poured into sat. NaHCO3-sol., extracted with DCM, washed with brine, dried over Na2SO4. Removal of the solvent in vacuum left a brown oil, which was purified by vacuum distillation: bp 65° C. (0.82 mbar) (42 g colorless oil, with some solid); triturated with hexane, filtered the undesired solid off, washed with hexane, collected the mother liquor, evaporated the solvent to give the title compound as a colorless liquid (41.52 g, 94%). MS (TOF ESP) 306 [(M+H)+], 307.85 [(M+2+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four
Yield
94%

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